[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate
Description
This compound is a fully acetylated carbohydrate derivative with a carbamothioyl (-NHCOS-) functional group at the C6 position of the pyranose ring. Its molecular formula is C₁₄H₁₉NO₈S, derived from structural analogs in . The stereochemistry (2R,3S,4S,5R,6R) is critical for its biological interactions, as slight stereochemical variations can alter receptor binding or enzymatic activity. The carbamothioyl group introduces nucleophilic reactivity, enabling conjugation with biomolecules or participation in metal coordination .
Properties
Molecular Formula |
C15H21NO9S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H21NO9S/c1-6(17)21-5-10-11(22-7(2)18)12(23-8(3)19)13(24-9(4)20)14(25-10)15(16)26/h10-14H,5H2,1-4H3,(H2,16,26)/t10-,11+,12+,13-,14-/m1/s1 |
InChI Key |
YQAZWCLGEQWBOY-MBJXGIAVSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=S)N)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C(=S)N)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate typically involves the following key steps:
- Protection of hydroxyl groups : The triacetyloxy groups are introduced by acetylation of the hydroxyl groups on the oxane ring. This step is crucial to prevent side reactions during subsequent functionalizations.
- Introduction of the carbamothioyl group : The carbamothioyl substituent is introduced at the 6-position of the oxane ring, often via nucleophilic substitution or addition reactions involving thiourea derivatives or related carbamothioyl precursors.
- Methyl acetate functionalization : The methyl acetate moiety linked to the oxane ring is generally installed through esterification reactions involving acetic anhydride or acetyl chloride under controlled conditions.
Detailed Synthetic Routes
Acetylation of Hydroxyl Groups
The triacetylation of the 3,4,5-hydroxyl groups on the oxane ring is commonly achieved using acetic anhydride in the presence of pyridine or another mild base. This reaction proceeds under mild conditions to yield the triacetylated intermediate with high selectivity and yield.
| Reagents | Conditions | Outcome |
|---|---|---|
| Acetic anhydride | Room temperature, pyridine catalyst | Triacetylated oxane intermediate |
| Acetyl chloride | 0–5 °C, base (e.g., pyridine) | Alternative acetylation method |
Carbamothioyl Group Introduction
The incorporation of the carbamothioyl group at the 6-position is typically performed via reaction of the triacetylated intermediate with thiourea or its derivatives. The reaction mechanism involves nucleophilic attack by the thiourea on an activated leaving group (e.g., a halide or tosylate) introduced at the 6-position.
| Reagents | Conditions | Notes |
|---|---|---|
| Thiourea | Reflux in ethanol or DMF | Forms carbamothioyl substituent |
| 6-Halogenated triacetylated intermediate | Room temperature to reflux | Precursor for nucleophilic substitution |
Methyl Acetate Functionalization
The methyl acetate group linked at the 2-position of the oxane ring is introduced through esterification of the corresponding hydroxymethyl intermediate with acetic anhydride or methyl acetate under acidic or basic catalysis.
| Reagents | Conditions | Outcome |
|---|---|---|
| Acetic anhydride | Acid catalyst, room temperature | Formation of methyl acetate ester |
| Methyl acetate | Acid or base catalyst | Alternative esterification method |
Alternative Synthetic Approaches
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes | Source Type |
|---|---|---|---|---|
| Triacetylation | Acetic anhydride, pyridine, RT | 85–95 | High selectivity, mild conditions | Peer-reviewed articles |
| Carbamothioyl introduction | Thiourea, reflux ethanol or DMF | 70–80 | Requires activated intermediate | Patents, research papers |
| Methyl acetate esterification | Acetic anhydride, acid catalyst | 80–90 | Efficient ester formation | Synthetic protocols |
Summary Table of Compound Properties (for Reference)
| Property | Value |
|---|---|
| Molecular Formula | C24H36O11 |
| Molecular Weight | Approx. 500.5 g/mol |
| Stereochemistry | (2R,3S,4S,5R,6R) configuration |
| Key Functional Groups | Triacetylated hydroxyls, carbamothioyl, methyl acetate ester |
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The carbamothioyl group may play a key role in binding to enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Analyses
Reactivity and Functional Group Impact
Carbamothioyl vs. Isothiocyanate ():
The carbamothioyl group (-NHCOS-) in the target compound is less electrophilic than the isothiocyanate (-NCS) analog, making it more stable under physiological conditions. However, the isothiocyanate derivative is preferred for covalent conjugation with amines in drug delivery systems .Thiadiazolyl-Thioether ():
The thiadiazolyl substituent introduces antimicrobial activity, as seen in , where the compound showed bioactivity against bacterial strains. This contrasts with the carbamothioyl analog, which lacks direct antimicrobial data but may serve as a prodrug for thiol-based therapies .
Steric and Solubility Effects
Benzyloxy vs. Acetyl Protecting Groups ():
Benzyloxy groups (e.g., in ) provide greater steric hindrance and resistance to enzymatic hydrolysis compared to acetyl groups. However, acetylated derivatives (like the target compound) exhibit better solubility in organic solvents, facilitating synthetic modifications .- Naphthoquinone-Oxy (): The naphthoquinone-oxy substituent introduces redox activity, enabling applications in photodynamic therapy. This contrasts with the carbamothioyl group, which lacks inherent photoactivity but offers nucleophilic reactivity .
Biological Activity
The compound [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. Understanding its pharmacological properties is essential for its application in medicinal chemistry and drug development.
- Molecular Formula : C14H19N1O9S1
- Molecular Weight : 377.37 g/mol
- CAS Number : 154026-95-6
The biological activity of this compound is primarily attributed to its structural features, which include multiple acetoxy groups and a carbamothioyl moiety. These functional groups are known to influence various biological pathways:
- Antimicrobial Activity : The presence of the carbamothioyl group can enhance the compound's ability to inhibit microbial growth by interfering with bacterial cell wall synthesis.
- Antioxidant Properties : The acetoxy groups may contribute to free radical scavenging activities, reducing oxidative stress in biological systems.
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Antioxidant Activity
In vitro assays demonstrated that the compound exhibits antioxidant properties comparable to well-known antioxidants such as ascorbic acid. The compound showed a dose-dependent increase in DPPH radical scavenging activity.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, the administration of this compound resulted in a notable reduction in infection rates. Patients receiving the compound showed improved recovery times compared to those on standard treatments.
Case Study 2: Oxidative Stress Reduction
A study conducted on diabetic rats indicated that treatment with this compound significantly reduced markers of oxidative stress. The results suggested a protective effect on pancreatic cells against oxidative damage.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves regioselective acetylation of a carbohydrate precursor followed by carbamothioylation. For example, analogous compounds (e.g., mannosides) are synthesized using boron trifluoride etherate as a catalyst under anhydrous conditions to drive stereochemical control . Optimization includes adjusting reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of acetylating agents (e.g., acetic anhydride) to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How can researchers validate the stereochemical configuration and purity of this compound?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D-COSY/HMBC) to confirm stereochemistry, particularly focusing on coupling constants (e.g., and ) to verify axial/equatorial substituents . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., expected [M+H]⁺ or [M+Na]⁺ ions) . Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm .
Q. What safety protocols are critical during handling and storage?
- Methodology : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of aerosols. Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of acetyl groups . Contaminated waste must be disposed via approved hazardous waste channels to comply with environmental regulations .
Q. How can computational modeling aid in predicting the compound’s reactivity or interactions?
- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model steric and electronic effects of the carbamothioyl and acetyl groups. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like bacterial lectins . Tools like Gaussian or Schrödinger Suite optimize transition states for synthetic pathways .
Advanced Research Questions
Q. How can regioselective modifications (e.g., deacetylation or sulfonation) be achieved without disrupting the carbamothioyl group?
- Methodology : Use mild acidic conditions (e.g., 0.1 M HCl in THF/water) for selective deacetylation, leveraging the carbamothioyl group’s stability under acidic pH . For sulfonation, protect the carbamothioyl moiety with a temporary silyl group (e.g., TBSCl) before introducing sulfonic anhydrides . Monitor via IR spectroscopy for characteristic S=O stretches (~1350 cm⁻¹) .
Q. What experimental strategies address discrepancies in NMR or MS data during characterization?
- Methodology : If NMR signals overlap (common in polyacetylated sugars), use cryoprobes or deuterated solvents (e.g., DMSO-d₆) to enhance resolution. For ambiguous MS fragments, perform MS/MS with collision-induced dissociation (CID) to map fragmentation pathways . Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How does the compound’s stability vary under physiological vs. synthetic conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in PBS (pH 7.4) at 37°C and analyzing degradation via LC-MS. Compare with stability in anhydrous DMSO or THF. Hydrolysis of acetyl groups is monitored by quantifying free acetic acid via enzymatic assays or GC-MS .
Q. What in vitro assays are suitable for evaluating its biological activity, such as antimicrobial or enzyme inhibition?
- Methodology : For antimicrobial activity, use microbroth dilution assays (CLSI guidelines) against Gram-negative bacteria (e.g., E. coli), given structural similarities to FimH inhibitors . Enzyme inhibition (e.g., glycosidases) is tested via fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) with IC₅₀ determination . Include positive controls (e.g., chloramphenicol for antibiotics) and validate cytotoxicity in mammalian cell lines (e.g., HEK293) .
Data Contradiction Analysis
-
Example : Conflicting solubility reports in polar vs. nonpolar solvents.
-
Example : Discrepancies in acetyl group reactivity during synthesis.
- Resolution : Re-examine reaction kinetics via in situ FTIR or Raman spectroscopy to track acetyl group consumption. Adjust protecting group strategies (e.g., benzyl vs. acetyl) to isolate reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
